N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a phenyl group, and a benzo[b][1,4]dioxine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18-20(13-4-2-1-3-5-13)12-14(26-18)11-19-27(22,23)15-6-7-16-17(10-15)25-9-8-24-16/h1-7,10,14,19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJUBPGAAPXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. A common synthetic route may include the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Benzo[b][1,4]dioxine Moiety: This step may involve the cyclization of a suitable precursor under specific conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Unique due to its combination of oxazolidinone, phenyl, and benzo[b][1,4]dioxine moieties.
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-benzo[b][1,4]dioxine-6-sulfonamide: Lacks the 2,3-dihydro group.
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 445.52 g/mol. The structure features an oxazolidinone ring and a benzodioxine moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Effective |
| Other oxazolidinone derivatives | E. coli | Moderate |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using various cell lines. In vitro assays demonstrated that while some derivatives showed cytotoxicity at higher concentrations (e.g., 200 µM), others exhibited minimal effects on normal cell lines like L929 .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 | 100 | 92 |
| L929 | 200 | 68 |
The proposed mechanism of action for this class of compounds involves interference with bacterial protein synthesis through inhibition of the ribosomal function. The oxazolidinone scaffold is known to bind to the 50S ribosomal subunit, disrupting translation .
Case Studies
- Study on Antibacterial Properties : A study assessed the antibacterial efficacy of various oxazolidinone derivatives against resistant strains of bacteria. The results indicated that certain modifications to the oxazolidinone structure significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cytotoxic Assessment : Another investigation focused on the cytotoxic effects of synthesized oxazolidinones on cancer cell lines (A549 and HepG2). Results showed that some compounds not only reduced cell viability but also stimulated metabolic activity at lower concentrations .
Q & A
Q. How can conflicting cytotoxicity results in different cell lines be reconciled?
- Methodological Answer : Profile ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) across cell lines with varying target expression (e.g., p53 status). Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines. Validate hypotheses via siRNA knockdown of resistance markers (e.g., ABC transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
